molecular formula C7H8N2O2 B13810343 methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 221100-79-4

methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B13810343
CAS No.: 221100-79-4
M. Wt: 152.15 g/mol
InChI Key: WQEWVEHUSLBGAI-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethynyl ketones with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrazole ring .

Scientific Research Applications

Methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

221100-79-4

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

methyl 5-ethynyl-4,5-dihydro-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C7H8N2O2/c1-3-5-4-6(9-8-5)7(10)11-2/h1,5,8H,4H2,2H3

InChI Key

WQEWVEHUSLBGAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(C1)C#C

Origin of Product

United States

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